4-(2-Pyrrolidinyl)benzenethiol
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Overview
Description
4-(2-Pyrrolidinyl)benzenethiol is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzenethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrrolidinyl)benzenethiol typically involves the reaction of 4-bromobenzenethiol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anion.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-(2-Pyrrolidinyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidinyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in drug discovery.
Benzenethiol: An aromatic thiol with applications in organic synthesis.
4-(2-Pyrrolidinyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group
Uniqueness: 4-(2-Pyrrolidinyl)benzenethiol is unique due to the combination of the pyrrolidine ring and the thiol group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NS |
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Molecular Weight |
179.28 g/mol |
IUPAC Name |
4-pyrrolidin-2-ylbenzenethiol |
InChI |
InChI=1S/C10H13NS/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2 |
InChI Key |
NGSOWAPOZAGFEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)S |
Origin of Product |
United States |
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